2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-(2-isopropyl-1H-benzimidazol-6-YL)acetamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of benzodiazepines , which are heterocyclic compounds containing a diazepine ring fused with a benzene ring.
- The specific structure of this compound includes a benzodiazepine core with additional functional groups: a benzimidazole moiety and an acetamide group.
- Benzodiazepines are well-known for their anxiolytic , sedative , and anticonvulsant properties. They interact with the GABA-A receptor in the central nervous system, enhancing inhibitory neurotransmission.
- This compound likely exhibits similar pharmacological effects due to its benzodiazepine structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via of a precursor. For example, starting from 2-aminobenzimidazole, one can react it with a suitable (such as a ketone or aldehyde) to form the benzodiazepine ring.
Reaction Conditions: These reactions typically occur under and may involve or other specific conditions.
Industrial Production:
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicine: Benzodiazepines are widely used as , , and . This compound may have similar applications.
Chemistry: Researchers study its reactivity and pharmacological properties.
Biology: Investigating its effects on GABA receptors and neuronal activity.
Mechanism of Action
GABA-A Receptor: Like other benzodiazepines, this compound likely binds to the allosterically, enhancing the inhibitory effects of GABA.
Neuronal Hyperpolarization: Activation of GABA-A receptors leads to increased chloride ion influx, hyperpolarizing neurons and reducing excitability.
Comparison with Similar Compounds
Similar Compounds: Other benzodiazepines, such as diazepam, lorazepam, and alprazolam, share structural similarities.
Uniqueness: The combination of benzodiazepine, benzimidazole, and acetamide groups makes this compound unique.
Remember that this information is based on existing knowledge up to my last update in 2021. For the most current research, consult recent scientific literature.
: Example reference. (Note: Actual references should be cited from reputable sources.)
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C21H21N5O3/c1-11(2)19-23-15-8-7-12(9-16(15)24-19)22-18(27)10-17-21(29)25-14-6-4-3-5-13(14)20(28)26-17/h3-9,11,17H,10H2,1-2H3,(H,22,27)(H,23,24)(H,25,29)(H,26,28) |
InChI Key |
LJRAQNRLHXLESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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